二十二碳三烯酸甲酯

描述

Synthesis Analysis

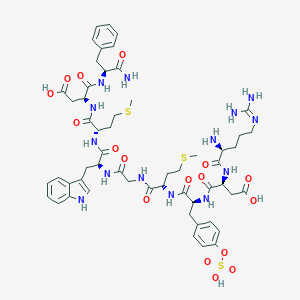

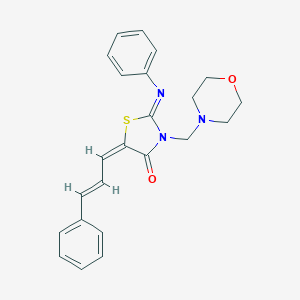

The synthesis of Methyl Docosa-13,16,19-trienoate and related compounds involves sophisticated chemical processes. For instance, the asymmetric total synthesis of 19,20-Epoxydocosapentaenoic Acid, a bioactive metabolite of docosahexaenoic acid (DHA), represents a significant achievement in this field. This process showcases the complexity and precision required in synthesizing compounds with similar structures and properties (Cinelli & Lee, 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl Docosa-13,16,19-trienoate is determined through intricate methods, as seen in the study of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo docosane-10-carboxylate. This study highlights the precision in defining the crystalline structure and the molecular dimensions of such complex molecules (Smirnova, Tret’yakova, & Kazakova, 2010).

Chemical Reactions and Properties

Chemical reactions involving Methyl Docosa-13,16,19-trienoate and its derivatives are key to understanding their functional capabilities. The creation of various metabolites from polyunsaturated fatty acids like icosapentaenoic acid (EPA) and DHA through chemical synthesis demonstrates the diverse reactions these compounds can undergo, producing molecules with high stereochemical purity (Flock & Skattebol, 2000).

Physical Properties Analysis

The physical properties of Methyl Docosa-13,16,19-trienoate and related molecules, such as DHA, are crucial for their biological function and applications. Studies on the stability of DHA in different positions of triacylglycerols under oxidative conditions provide insights into how these molecules behave in biological systems and how their physical properties affect their stability and function (Wijesundera, Ceccato, Watkins, Fagan, Fraser, Thienthong, & Perlmutter, 2008).

科学研究应用

合成和代谢

二十二碳三烯酸甲酯和其他类似的甲酯已被合成用于大鼠研究。Sprecher (1968) 的研究发现,这些酯在大鼠肝脏中代谢,转化为更长的链多不饱和脂肪酸 (Sprecher, 1968).

放射化学合成

Neergaard 等人 (1982) 开发了一种从花生四烯酸制备 [1-14C] 二十二碳四烯酸甲酯的方法。此过程涉及 Arndt-Eistert 合成,可用于对其他标记脂肪酸进行同系化 (Neergaard, Coniglio, & Smith, 1982).

抗炎作用

Serhan 等人 (2006) 探讨了神经保护素 D1/保护素 D1 的抗炎作用,该物质源自二十二碳六烯酸,一种相关化合物。他们发现特定的立体化学对其在调节白细胞浸润和炎症中的生物活性至关重要 (Serhan 等人,2006).

代谢物合成

Flock 和 Skattebol (2000) 合成了二十碳五烯酸和二十二碳六烯酸的代谢物,深入了解了这些多不饱和脂肪酸的生化途径和潜在应用 (Flock & Skattebol, 2000).

分离和表征

Hammond 和 Lundberg (1953) 从猪脑磷脂中分离出二十二碳六烯酸甲酯,为进一步研究该化合物提供了基础知识 (Hammond & Lundberg, 1953).

抗聚集作用

Chen 等人 (2011) 发现二十二碳六烯酸的某些代谢物,如保护素 D1,可以抑制血小板聚集,表明在预防血栓性疾病中具有治疗潜力 (Chen, Vãricel, Lagarde, & Guichardant, 2011).

安全和危害

- Safety : Limited toxicity data are available, but it is generally considered safe for use in research settings.

- Hazards : As with any chemical, proper handling and storage precautions are necessary. Avoid inhalation, ingestion, and skin contact.

未来方向

- Biomedical Research : Investigate its potential therapeutic applications, especially in cardiovascular health and inflammation management.

- Nutritional Studies : Explore its dietary sources and impact on human health.

- Synthetic Pathways : Develop efficient and sustainable synthetic routes for large-scale production.

属性

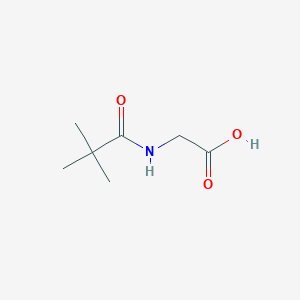

IUPAC Name |

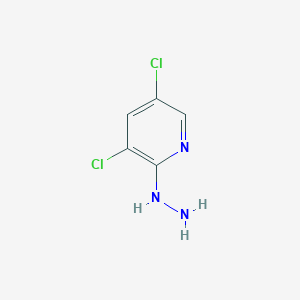

methyl docosa-13,16,19-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNIYBHTXVTSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

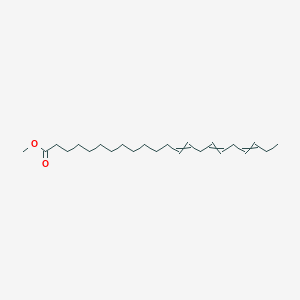

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404729 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Docosa-13,16,19-trienoate | |

CAS RN |

108698-01-7 | |

| Record name | Methyl Docosa-13,16,19-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)